molecular formula C7H9ClFNO B13734584 3-Fluoro-4-methoxyaniline hydrochloride

3-Fluoro-4-methoxyaniline hydrochloride

Cat. No.: B13734584
M. Wt: 177.60 g/mol
InChI Key: SECHVFUTUMHREJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound is often used in various chemical syntheses and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methoxyaniline hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of 3-fluoroanisole with aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reduction of nitroarene intermediates. This process includes the nitration of 3-fluoroanisole followed by reduction to yield the desired aniline derivative. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Fluoro-4-methoxyaniline hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the development of biochemical assays and as a reagent in various biological studies.

    Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

3-fluoro-4-methoxyaniline;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H

InChI Key

SECHVFUTUMHREJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)F.Cl

Origin of Product

United States

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